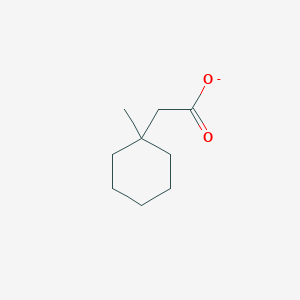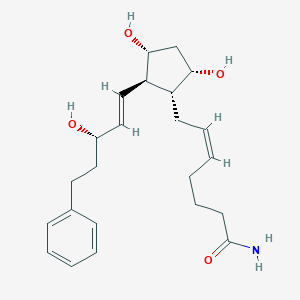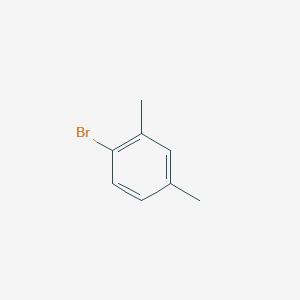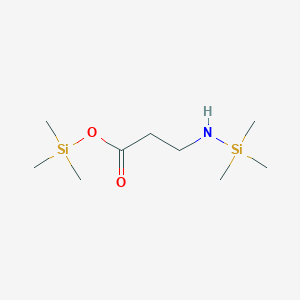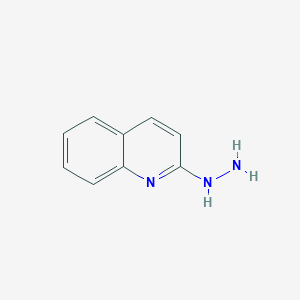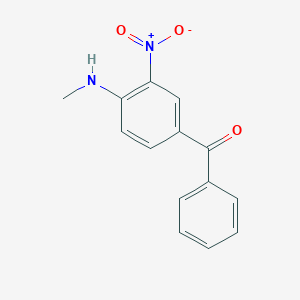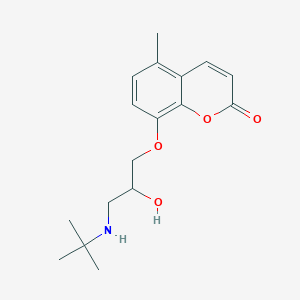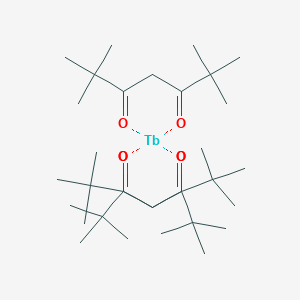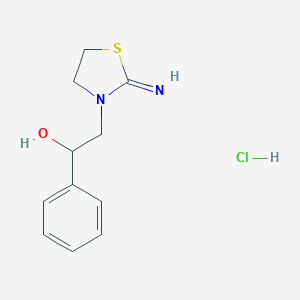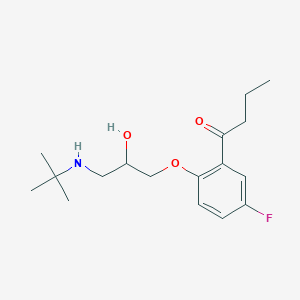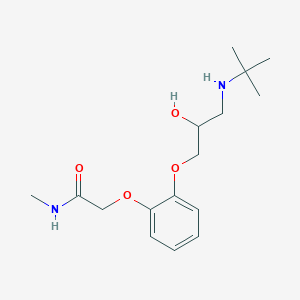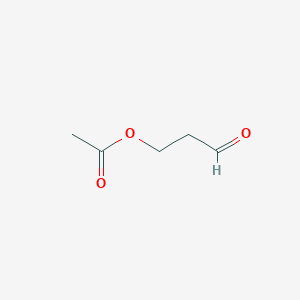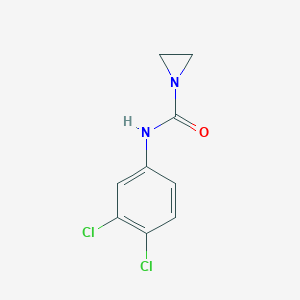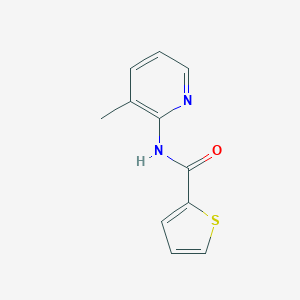
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of pyridine-based compounds and has been synthesized using various methods.
Mecanismo De Acción
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide's mechanism of action is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has also been shown to interact with the adenosine receptor A2A, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs. Additionally, further studies could explore the potential use of N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders.
In conclusion, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. While its mechanism of action is not fully understood, studies have shown that it can interact with various cellular targets and has various biochemical and physiological effects. Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs.
Métodos De Síntesis
One of the methods used to synthesize N-(3-methylpyridin-2-yl)thiophene-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinethionyl chloride. This intermediate compound is then reacted with 2-aminthiophene to produce N-(3-methylpyridin-2-yl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3-methylpyridin-2-yl)thiophene-2-carboxamide can reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
300730-32-9 |
|---|---|
Nombre del producto |
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
Fórmula molecular |
C11H10N2OS |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-2-6-12-10(8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
UHFCHMSPWKZOHX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CS2 |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
